Cas no 952734-38-2 (2-Benzyl-4-bromo-2H-indazole)

2-Benzyl-4-bromo-2H-indazole is a brominated indazole derivative characterized by its benzyl substitution at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom at the 4-position enhances its reactivity, enabling selective functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The benzyl group provides stability while allowing further modifications, making it valuable for scaffold diversification. Its well-defined structure and high purity ensure reproducibility in research applications. This compound is particularly useful in medicinal chemistry for the exploration of bioactive molecules targeting indazole-based pharmacophores.
2-Benzyl-4-bromo-2H-indazole structure
2-Benzyl-4-bromo-2H-indazole structure
商品名:2-Benzyl-4-bromo-2H-indazole
CAS番号:952734-38-2
MF:C14H11BrN2
メガワット:287.154542207718
MDL:MFCD20485682
CID:4661447
PubChem ID:23585448

2-Benzyl-4-bromo-2H-indazole 化学的及び物理的性質

名前と識別子

    • 2-BENZYL-4-BROMO-2H-INDAZOLE
    • 2-benzyl-4-bromoindazole
    • 2-N-benzyl-4-bromoindazole
    • PB21514
    • CS-0052018
    • CNB73438
    • MFCD20485682
    • SCHEMBL1169735
    • DB-422928
    • SY099884
    • P12777
    • XUFFHEGZRNGUKB-UHFFFAOYSA-N
    • AKOS025403991
    • 952734-38-2
    • AS-51485
    • 2-Benzyl-4-bromo-2H-indazole
    • MDL: MFCD20485682
    • インチ: 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2
    • InChIKey: XUFFHEGZRNGUKB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2C1=CN(CC1C=CC=CC=1)N=2

計算された属性

  • せいみつぶんしりょう: 286.01056 g/mol
  • どういたいしつりょう: 286.01056 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 287.15
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 17.8

2-Benzyl-4-bromo-2H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM230126-1g
2-Benzyl-4-bromo-2H-indazole
952734-38-2 95%+
1g
$*** 2023-03-31
eNovation Chemicals LLC
D573184-5g
2-benzyl-4-bromo-2H-indazole
952734-38-2 97%
5g
$550 2025-02-22
abcr
AB485467-1g
2-Benzyl-4-bromo-2H-indazole; .
952734-38-2
1g
€326.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122658-250mg
2-Benzyl-4-bromo-2H-indazole
952734-38-2 98+%
250mg
¥1733.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122658-500mg
2-Benzyl-4-bromo-2H-indazole
952734-38-2 98+%
500mg
¥1512.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120249-1g
2-benzyl-4-bromo-2H-indazole
952734-38-2 97%
1g
¥1166.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1122658-5g
2-Benzyl-4-bromo-2H-indazole
952734-38-2 98+%
5g
¥7365.00 2024-04-24
Ambeed
A698253-5g
2-Benzyl-4-bromo-2H-indazole
952734-38-2 98%
5g
$563.0 2025-03-05
abcr
AB485467-100mg
2-Benzyl-4-bromo-2H-indazole; .
952734-38-2
100mg
€99.70 2024-04-15
A2B Chem LLC
AI64118-500mg
2-Benzyl-4-bromo-2h-indazole
952734-38-2 95%
500mg
$109.00 2024-07-18

2-Benzyl-4-bromo-2H-indazole 関連文献

2-Benzyl-4-bromo-2H-indazoleに関する追加情報

Introduction to 2-Benzyl-4-bromo-2H-indazole (CAS No. 952734-38-2)

2-Benzyl-4-bromo-2H-indazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 952734-38-2, belongs to the indazole class of molecules, which are known for their broad spectrum of pharmacological properties. The presence of both a benzyl group and a bromine substituent in its structure imparts unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and material science applications.

The indazole core is a fused bicyclic system consisting of a benzene ring and a pyrazole ring, which is commonly found in various bioactive natural products and synthetic drugs. The introduction of a bromine atom at the 4-position enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of novel compounds with tailored biological properties.

The benzyl group at the 2-position contributes to the overall stability and lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability in drug design. Additionally, the indazole scaffold has been extensively studied for its role in modulating various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. Recent advancements in medicinal chemistry have highlighted the potential of indazole derivatives as inhibitors of kinases and other enzymes implicated in disease progression.

In recent years, 2-Benzyl-4-bromo-2H-indazole has been explored as a key intermediate in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop novel small-molecule inhibitors targeting specific protein-protein interactions relevant to therapeutic intervention. The bromine substituent at the 4-position serves as a versatile handle for introducing additional functional groups through palladium-catalyzed reactions, allowing for fine-tuning of biological activity.

One notable application of 2-Benzyl-4-bromo-2H-indazole is in the development of compounds with antimicrobial properties. The indazole core has been shown to exhibit activity against various bacterial and fungal strains, making it a promising candidate for further optimization into antimicrobial agents. The benzyl group enhances solubility and bioavailability, while the bromine atom allows for further derivatization to improve efficacy against resistant strains.

Furthermore, the compound has been investigated for its potential role in photodynamic therapy (PDT). Indazole derivatives have demonstrated ability to generate reactive oxygen species upon light irradiation, leading to targeted cell death in cancerous tissues. The structural features of 2-Benzyl-4-bromo-2H-indazole, including its aromaticity and electron-withdrawing substituents, contribute to its photophysical properties, making it an attractive candidate for PDT applications.

The synthesis of 2-Benzyl-4-bromo-2H-indazole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of an indazole precursor followed by benzylative coupling at the 2-position. Advanced techniques such as flow chemistry have been employed to optimize reaction conditions and improve yield, ensuring scalability for industrial applications.

In conclusion, 2-Benzyl-4-bromo-2H-indazole (CAS No. 952734-38-2) represents a significant compound in pharmaceutical research due to its structural versatility and potential biological activities. Its utility as an intermediate in drug discovery, coupled with its role in developing antimicrobial and photodynamic therapeutic agents, underscores its importance in modern chemical biology. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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